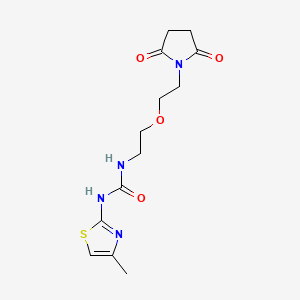
(E)-4-(morpholinosulfonyl)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(morpholinosulfonyl)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)benzamide is a useful research compound. Its molecular formula is C18H20N4O5S2 and its molecular weight is 436.5. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(morpholinosulfonyl)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(morpholinosulfonyl)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Synthesis of Novel Compounds
Research has led to the synthesis of novel Schiff base benzamides via the ring opening of thienylidene azlactones, demonstrating the versatility of (E)-4-(morpholinosulfonyl)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)benzamide in synthesizing new compounds with potential antimicrobial activities. The nucleophilic attack of hydrazine hydrate on specific precursors results in breaking heterocyclic bonds and forming new bonding sites for further nucleophilic attacks, leading to the formation of Schiff base compounds with potent antimicrobial activity (Karanth et al., 2018).
Heterocyclic Compounds Synthesis
The compound serves as a starting material or intermediate in the synthesis of various heterocyclic compounds. For example, it has been involved in the synthesis of morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline derivatives, showcasing its utility in the synthesis of complex heterocyclic structures with potential applications in chemical research (R. Zaki et al., 2014).
Antimicrobial Activity
- Potential Antimicrobial Agents: The research on derivatives of (E)-4-(morpholinosulfonyl)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)benzamide has demonstrated antimicrobial potential. Various studies have synthesized novel compounds from this chemical, showing good to moderate antimicrobial activities against a range of pathogens, highlighting its importance in developing new antimicrobial agents (Sahin et al., 2012).
Molecular Docking Studies
- Molecular Docking and Antimicrobial Activity: In addition to synthesizing new compounds, studies have also conducted molecular docking analyses to predict the binding efficiency of synthesized compounds to bacterial and fungal targets. This approach helps in understanding the potential mechanism of action of these compounds and identifying promising candidates for further development as antimicrobial agents (Subbulakshmi N. Karanth et al., 2018).
Eigenschaften
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S2/c23-17(21-20-12-15-2-1-11-28-15)13-19-18(24)14-3-5-16(6-4-14)29(25,26)22-7-9-27-10-8-22/h1-6,11-12H,7-10,13H2,(H,19,24)(H,21,23)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYAUEDBPWACDZ-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)NN=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)N/N=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(morpholinosulfonyl)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2959598.png)


![2-[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2959603.png)
![2-((4-methoxyphenyl)thio)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2959604.png)






![{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 2-chlorobenzenecarboxylate](/img/structure/B2959614.png)
![2-[(2,5-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2959615.png)